

Application Notes and Protocols for the Spectroscopic Characterization of Stachybotrylactam

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Compound of Interest

Compound Name: *Stachybotrylactam*

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Introduction

Stachybotrylactam, a prominent member of the phenylspirodrimane class of mycotoxins produced by the fungus *Stachybotrys chartarum*, has garnered significant interest within the scientific community.^{[1][2]} These complex metabolites exhibit a range of biological activities, including immunosuppressive and cytotoxic effects, making their accurate identification and characterization crucial for toxicology studies and drug discovery efforts.^{[1][3]} This document provides detailed application notes and standardized protocols for the spectroscopic analysis of **Stachybotrylactam** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), facilitating its unambiguous identification and characterization.

Spectroscopic Data

The structural elucidation of **Stachybotrylactam** relies heavily on the interpretation of its NMR and MS data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).

Table 1: ¹H NMR Spectroscopic Data for Stachybotrylactam

Position	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
5	6.85	s	16.5
7	4.34	d	
7	4.23	d	
11 β	2.21	m	
11 α	1.89	m	
12 β	1.62	m	
12 α	1.45	m	
13	3.42	m	
14 β	1.70	m	
14 α	1.55	m	
15	1.01	s	
16	0.85	s	
17	1.18	s	
18	1.12	d	6.9
2'-OH	9.77	s	
NH	8.24	s	

Note: Data extracted from supplementary material of Jagels et al., 2020.

Table 2: ^{13}C NMR Spectroscopic Data for Stachybotrylactam

Position	Chemical Shift (δ) in ppm
1'	126.9
2'	154.5
3'	114.8
4'	145.4
5'	115.3
6'	121.7
3	88.9
4	41.5
5	55.4
6	21.8
7	42.1
8	74.5
9	40.1
10	38.9
11	33.4
12	18.2
13	78.1
14	36.4
15	28.1
16	15.9
17	21.9
18	16.4
6	169.5

Note: Data extracted from supplementary material of Jagels et al., 2020.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for Stachybotrylactam

Parameter	Value
Molecular Formula	C ₂₃ H ₃₁ NO ₄
Calculated m/z	386.2326 [M+H] ⁺
Observed m/z	386.2326 [M+H] ⁺

Note: Data corresponds to the protonated molecule.[\[1\]](#)

Experimental Protocols

Protocol 1: NMR Spectroscopy

Objective: To acquire high-quality 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for the structural elucidation of **Stachybotrylactam**.

Materials:

- **Stachybotrylactam** sample (isolated and purified)
- Deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 1-5 mg of the purified **Stachybotrylactam** sample.
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.

- Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Tune and shim the NMR spectrometer according to standard procedures to ensure optimal resolution and lineshape.
 - Lock the spectrometer on the deuterium signal of the solvent.
- Data Acquisition:
 - ^1H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ^1H NMR spectrum.
 - 2D NMR:
 - COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to establish ^1H - ^1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to determine one-bond ^1H - ^{13}C correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify long-range ^1H - ^{13}C correlations (2-3 bonds), which are crucial for connecting different spin systems and confirming the overall carbon skeleton.
- Data Processing and Analysis:
 - Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
 - Reference the spectra to the residual solvent peak.

- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants in the ^1H NMR spectrum.
- Assign the carbon signals in the ^{13}C NMR spectrum with the aid of HSQC and HMBC data.
- Use the COSY and HMBC correlations to piece together the molecular structure.

Protocol 2: Mass Spectrometry (LC-MS/MS)

Objective: To determine the molecular weight and fragmentation pattern of **Stachybotrylactam** for confirmation of its identity.

Materials:

- **Stachybotrylactam** sample (isolated and purified or in a complex mixture)
- LC-MS grade solvents (e.g., acetonitrile, methanol, water)
- Formic acid or ammonium formate (for modifying the mobile phase)
- LC-MS/MS system (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)

Procedure:

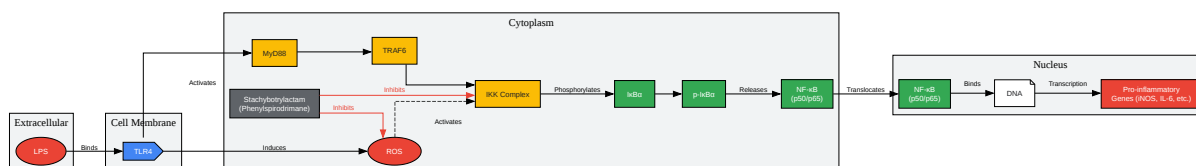
- Sample Preparation:
 - Dissolve the **Stachybotrylactam** sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1-10 $\mu\text{g/mL}$.
 - If analyzing a complex mixture, perform a suitable extraction procedure. A common method involves extraction with acetonitrile/water (84/16, v/v).[\[4\]](#)
 - Filter the sample solution through a 0.22 μm syringe filter before injection.
- LC-MS/MS System Configuration:
 - Liquid Chromatography (LC):

- Use a C18 reversed-phase column.
- Set up a binary solvent system, for example, Solvent A: water with 0.1% formic acid and Solvent B: acetonitrile with 0.1% formic acid.
- Develop a suitable gradient elution method to achieve good separation of **Stachybotrylactam** from other components.
- Mass Spectrometry (MS):
 - Use an electrospray ionization (ESI) source in positive ion mode.
 - Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) for maximum sensitivity of the target analyte.
 - Acquire full scan MS data to identify the protonated molecule $[M+H]^+$.
 - Perform tandem MS (MS/MS) on the precursor ion of **Stachybotrylactam** to obtain its characteristic fragmentation pattern.
- Data Analysis:
 - Process the acquired data using the instrument's software.
 - Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.
 - Analyze the MS/MS fragmentation pattern to provide further structural confirmation.

Signaling Pathway and Experimental Workflows

NF- κ B/ROS Signaling Pathway Inhibition by Phenylspirodrimanes

Recent studies on phenylspirodrimanes, the class of compounds to which **Stachybotrylactam** belongs, have elucidated their anti-inflammatory activity. This effect is mediated through the inhibition of the Nuclear Factor-kappa B (NF- κ B) and Reactive Oxygen Species (ROS) signaling pathways. The diagram below illustrates the proposed mechanism.

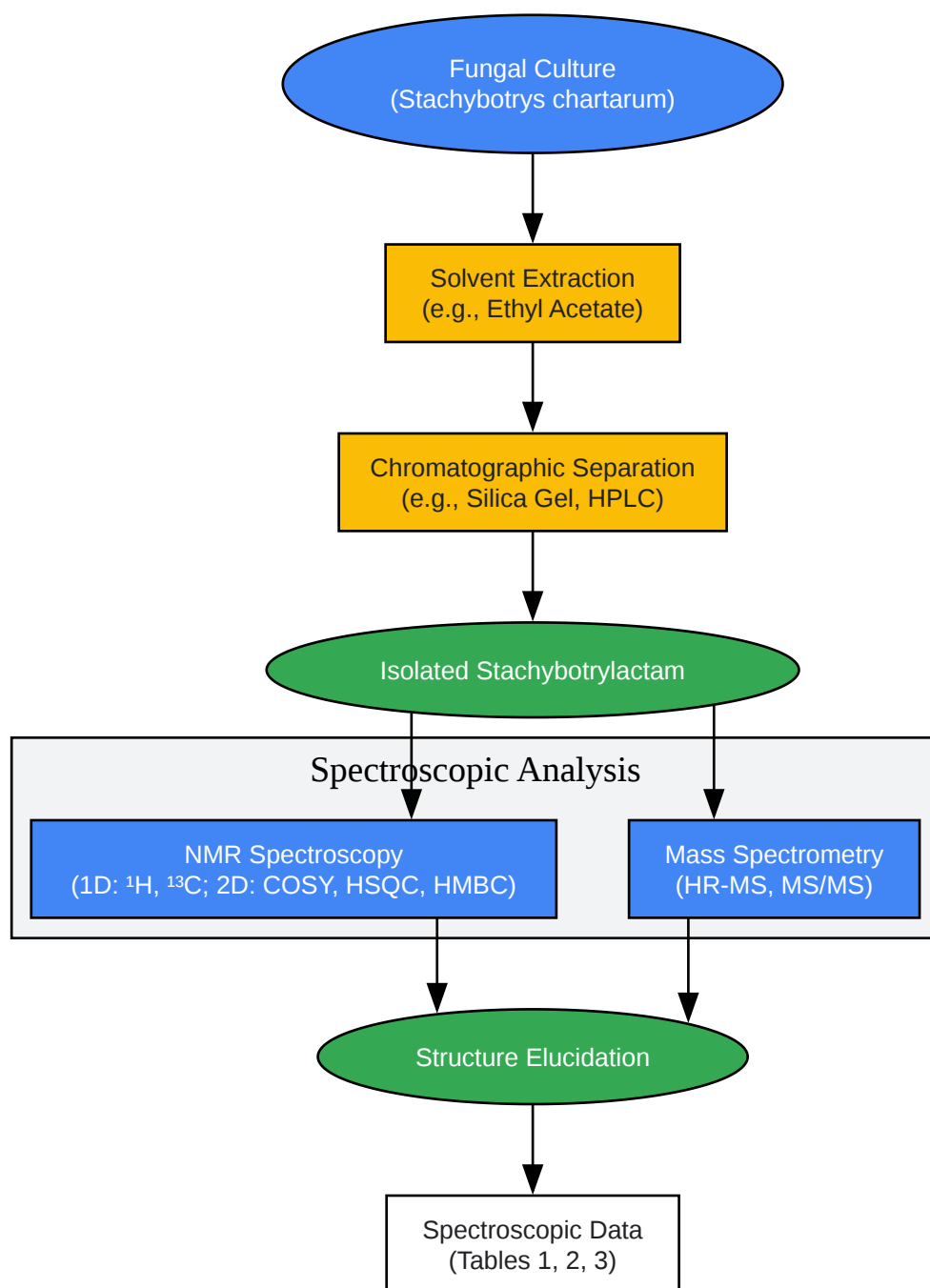


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Caption: Inhibition of the NF-κB/ROS signaling pathway by **Stachybotrylactam**.

Experimental Workflow for Stachybotrylactam Characterization

The logical workflow for the isolation and characterization of **Stachybotrylactam** is depicted in the following diagram.



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Caption: Workflow for **Stachybotrylactam** isolation and characterization.

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